Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate
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Overview
Description
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a benzyl group, a methoxycarbonyl group, and an aminoprop-1-ynyl group, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Aminoprop-1-ynyl Group: This can be achieved through the reaction of a suitable alkyne with an amine under specific conditions.
Introduction of the Methoxycarbonyl Group: This step involves the esterification of a carboxylic acid with methanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-aminoprop-1-ynyl)benzonitrile
- 2-(3-aminoprop-1-ynyl)benzenamine
Uniqueness
Benzyl 2-(methoxycarbonyl)-4-(3-aminoprop-1-ynyl)phenylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile applications and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 5-(3-aminoprop-1-ynyl)-2-(phenylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C19H18N2O4/c1-24-18(22)16-12-14(8-5-11-20)9-10-17(16)21-19(23)25-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,11,13,20H2,1H3,(H,21,23) |
InChI Key |
SMZJIWJKOXSLEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C#CCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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